molecular formula C7H15NO2 B1265749 tert-Butyl L-alaninate CAS No. 21691-50-9

tert-Butyl L-alaninate

Cat. No. B1265749
CAS RN: 21691-50-9
M. Wt: 145.2 g/mol
InChI Key: TZHVYFBSLOMRCU-YFKPBYRVSA-N
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Description

Tert-Butyl L-alaninate is an important compound in organic synthesis, particularly in peptide synthesis, where it is used as a protected amino acid. This compound is valuable due to its ease of introduction and removal under mild conditions, making it indispensable in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of tert-Butyl L-alaninate involves the protection of L-alanine with tert-butyl groups. The process typically employs N-(tert-butoxycarbonyl)-L-alanine as a starting material. Methods include the condensation of N-(tert-butoxycarbonyl)-L-alanine with various reagents to introduce the tert-butyl group efficiently and selectively. For instance, a study described the synthesis of a fluorescent amino acid derivative involving tert-Butyl L-alaninate as a key intermediate, highlighting its utility in preparing sensitive analytical probes for peptide conformation analysis (Szymańska et al., 2003).

Molecular Structure Analysis

X-ray and IR studies have provided insights into the molecular structure of tert-Butyl L-alaninate derivatives. These studies reveal the significance of hydrogen bonding patterns and crystal packing in determining the compound's properties. For example, the X-ray structure of N-(tert-butoxycarbonyl)-L-alanine has been determined, showing the importance of intermolecular OH···O hydrogen bonds in the crystal structure (Meervelt et al., 1995).

Chemical Reactions and Properties

Tert-Butyl L-alaninate is involved in various chemical reactions, serving as a versatile intermediate for the synthesis of amines and other nitrogen-containing compounds. Its reactions often exploit the tert-butyl group's ability to act as a protecting group, which can be removed under mild acidic conditions. This characteristic is crucial for synthesizing a wide range of enantioenriched amines, amino acids, and amino alcohols (Ellman et al., 2002).

Scientific Research Applications

Polymer Synthesis

tert-Butyl L-alaninate has been utilized in the synthesis and polymerization of novel amino acid-derived acetylene monomers, leading to the creation of polymers with unique properties. For instance, N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide (L-1A) was synthesized and polymerized, resulting in polymers exhibiting specific rotation and circular dichroism signals indicative of helical conformations (Gao, Sanda, & Masuda, 2003).

Chiral Ionic Liquids

In another study, amino acid ester-based chiral ionic liquids derived from L- and D-alanine tert butyl ester chloride were synthesized. These chiral ionic liquids demonstrated unique properties such as high thermal stability and enantiomeric recognition ability, showcasing their potential in various chemical processes (Bwambok et al., 2008).

Enantioselective Synthesis

tert-Butyl L-alaninate has been employed in the enantioselective synthesis of complex organic compounds. For example, it was used in the synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, highlighting its role in producing enantiomerically pure compounds for various applications (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

Gas Chromatography

tert-Butyl L-alaninate derivatives have been used as chiral stationary phases in gas chromatography, enabling the separation of enantiomers of various compounds. This application is crucial in analytical chemistry for the resolution of optical isomers (Shu-Cheng, Gil-av, & Charles, 1984).

Safety And Hazards

The safety data sheet for a similar compound, L-Alanine tert-butyl ester hydrochloride, indicates that it can cause burns of eyes, skin, and mucous membranes. It is also flammable, and containers may explode when heated . Vapors may form explosive mixtures with air .

properties

IUPAC Name

tert-butyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVYFBSLOMRCU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176074
Record name tert-Butyl L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl L-alaninate

CAS RN

21691-50-9
Record name L-Alanine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21691-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl L-alaninate
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Record name tert-Butyl L-alaninate
Source EPA DSSTox
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Record name tert-butyl L-alaninate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
M KORI, K ITOH, Y INADA, T KATOH… - Chemical and …, 1994 - jstage.jst.go.jp
… We initially attempted stereoselective preparation of 173 by reductive alkylation of tert-butyl L-alaninate (15) with the ot—oxoester 13 (Chart 4). However, asymmetric induction was not …
Number of citations: 5 www.jstage.jst.go.jp
K NISHIKAWA, H SUGIHARA - 1994 - jlc.jst.go.jp
… paracasei followed by a substitution reaction with tert-butyl L-alaninate (15) and subsequent treatment with hydrogen chloride. Compounds 7a and 8—ll showed potent and long-lasting …
Number of citations: 0 jlc.jst.go.jp
RG Hiskey, CD Li, RR Vunnam - The Journal of Organic …, 1975 - ACS Publications
… S-ditrityl-Lcysteine and tert-butyl L-alaninate; the preparation was always contaminated with IV-acylurea and unreacted ester and was difficult to purify owing to the similarity in solubility …
Number of citations: 21 pubs.acs.org
IS Weitz, M Pellegrini, DF Mierke… - The Journal of Organic …, 1997 - ACS Publications
… Preparation followed the procedure described for 3SS-F except for employing tert-butyl l-alaninate hydrochloride. Gravity chromatography on a silica gel 60 column using step gradient …
Number of citations: 35 pubs.acs.org
KS Cheung, SA Wasserman, E Dudek… - Journal of medicinal …, 1983 - ACS Publications
A set of dipeptides containing the amino acid residues ß-chloroalanine and propargylglycine, which are mechanism-based inactivators of purified microbial enzymes (alanine racemase …
Number of citations: 40 pubs.acs.org
DB Shaikh, MD Aljabri, DN Nadimetla… - Helvetica Chimica …, 2021 - Wiley Online Library
… The suspension of NDA, tert-butyl (2-aminoethyl)-carbamate and tert-butyl l-alaninate with base triethylamine in DMF solvent and heating the reaction mixture to 120 C which results in …
Number of citations: 5 onlinelibrary.wiley.com
P Thesmar, S Coomar, A Prescimone… - … A European Journal, 2020 - Wiley Online Library
… Of note, 15 equivalents of tert-butyl l-alaninate were necessary to reach complete conversion of the epoxide. Fortunately, when TFE was used as solvent instead of HFIP, 50–60 % of …
GK Rathod, R Jain - The Journal of Organic Chemistry, 2022 - ACS Publications
… The desired product was prepared from tert-butyl l-alaninate (1 equiv, 0.2 mmol, 30 mg) and 4-iodoanisole (3 equiv, 0.6 mmol, 140 mg). After flash column chromatography (petroleum …
Number of citations: 9 pubs.acs.org
KS Cheung, W Boisvert, SA Lerner… - Journal of medicinal …, 1986 - ACS Publications
… 3-Chloro-L-alanine, La-aminobutyrate, tert-butyl L-alaninate hydrochloride, JV-methyl-L-alanine, /3-alanine, and JV-tert-butoxycarbonyl derivatives of L-alanine,/3-alanine, glycine, L-…
Number of citations: 15 pubs.acs.org
R Vogel, T Müntener, D Häussinger - Chem, 2021 - cell.com
… dissolved in methylene chloride (200 ml) and tert-butyl L-alaninate (5.84 g, 40.2 mmol, 1.0 eq.) was added. The solution was stirred at 20-25C for 5 min followed by the addition of …
Number of citations: 12 www.cell.com

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